Product packaging for 22-Docosanolide(Cat. No.:CAS No. 58296-51-8)

22-Docosanolide

Cat. No.: B14623559
CAS No.: 58296-51-8
M. Wt: 338.6 g/mol
InChI Key: JVNNUYHKIWNNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

22-Docosanolide is a macrocyclic lactone with the molecular formula C22H42O2 (CID 22715389) . Available scientific literature indicates that this compound is of significant interest in the field of chemical ecology, where it is investigated for its function as a semiochemical in various insect species . It has been identified as a pheromone or allomone used in the chemical communication systems of several bees (e.g., species within Hylaeus , Nomia , and Augochlora ) and termites (e.g., Armitermes and Uncitermes ) . As a semiochemical, this compound is a key molecule for researching insect behavior, intra-species signaling (pheromones), and inter-species interactions (allomones) . Its specific mechanism of action in modifying insect behavior is an active area of research. Researchers value this compound for ecological studies, pest management strategies, and understanding the evolution of chemical signaling. The precise biochemical pathway and cellular targets underlying its activity require further elucidation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O2 B14623559 22-Docosanolide CAS No. 58296-51-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58296-51-8

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

oxacyclotricosan-2-one

InChI

InChI=1S/C22H42O2/c23-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-24-22/h1-21H2

InChI Key

JVNNUYHKIWNNOR-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCC(=O)OCCCCCCCCCC1

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 22 Docosanolide

Methodologies for Natural Product Isolation of 22-Docosanolide

Solvent-Based Extraction Techniques for Natural Sources

Solvent-based extraction is a primary method for isolating this compound and other macrocyclic lactones from their natural sources, particularly from insect glands. The choice of solvent is critical and is determined by the polarity of the target compounds and the composition of the source matrix.

For the extraction of macrocyclic lactones from the Dufour's gland of bees, non-polar or semi-polar solvents are typically employed. nih.govrutgers.edu A common technique involves rinsing the source, such as the cuticle of a bee, with a small volume of a solvent like n-pentane for a short duration (e.g., 15 seconds) to dissolve the surface compounds, including this compound. nih.gov This method is effective for obtaining cuticular lipids and glandular secretions with minimal contamination from internal tissues.

In broader applications for isolating lactones and other lipophilic compounds from biological materials, various organic solvents are used. These can include methanol (B129727), acetone, ethyl acetate, and dichloromethane. scielo.org.mxnih.govresearchgate.net For instance, studies on plant materials have utilized methanol for the extraction of macrocyclic lactones from seeds, followed by pre-concentration using a rotary evaporator. nih.gov Acetone has also been used for extracting bioactive compounds from dried and ground plant matter. scielo.org.mx

The general procedure for solvent extraction involves:

Homogenization of the biological source material (if solid).

Maceration or sonication of the material in the selected solvent to ensure thorough extraction.

Filtration or centrifugation to separate the solid debris from the liquid extract.

Evaporation of the solvent under reduced pressure to concentrate the crude extract containing the target lactones.

Subsequent purification steps, such as solid-phase extraction (SPE) or column chromatography, are often necessary to isolate this compound from the complex mixture of co-extracted compounds. researchgate.netscielo.br The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an acetonitrile (B52724) extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup, is another advanced technique used for extracting compounds like macrocyclic lactones from complex matrices such as animal tissue. scielo.br

Table 1: Solvents and Methods for Extracting Macrocyclic Lactones from Natural Sources

Solvent SystemSource MaterialExtraction MethodTarget CompoundsReference
n-PentaneBee Cuticle/GlandsBrief Rinsing18-Octacosanolide, 20-Eicosanolide, this compound nih.gov
MethanolCucurbita pepo SeedsOrganic Solvent Extraction with Rotary EvaporationMacrocyclic Lactones nih.gov
AcetoneDried Plant MaterialMaceration at Room TemperatureGeneral Bioactive Compounds scielo.org.mx
Acetonitrile with 1% Acetic AcidOvine MuscleQuEChERS MethodAvermectins (Macrocyclic Lactones) scielo.br
DichloromethaneCardoon LeavesSoxhlet ExtractionSesquiterpene Lactones acs.org

Volatile Compound Enrichment Strategies (e.g., Cold Trapping, Sorption)

Due to their volatility and often low concentrations in natural sources, the isolation of this compound and similar macrocyclic lactones requires specialized enrichment techniques. These methods concentrate the volatile compounds from a larger sample volume, making them detectable and quantifiable. rutgers.eduwhitman.edu

Sorption-based techniques are among the most widely used for enriching volatile and semi-volatile compounds. mdpi.com These methods rely on the partitioning of analytes between the sample matrix and a sorbent material.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase. whitman.edumdpi.com For analysis, the fiber is exposed to the headspace of a sample (HS-SPME), and volatile compounds adsorb onto the coating. mdpi.com The fiber is then transferred to the injection port of a gas chromatograph (GC), where the analytes are thermally desorbed for analysis. whitman.edu This method is effective for a wide range of volatiles, including esters and lactones, and is frequently used in the analysis of food and beverage aromas as well as insect pheromones. whitman.edumdpi.com

Stir Bar Sorptive Extraction (SBSE): SBSE is an advancement of SPME that offers a higher capacity for analyte enrichment. researchgate.net It utilizes a magnetic stir bar coated with a thick layer of a sorbent, typically polydimethylsiloxane (B3030410) (PDMS). mdpi.com The stir bar is placed in a liquid sample or the headspace of a solid sample, and as it stirs, it extracts and concentrates the analytes. mdpi.comresearchgate.net SBSE has shown a high efficacy for absorbing larger molecules like macrocyclic lactones compared to other methods. researchgate.netunirioja.es After extraction, the analytes are thermally desorbed for GC analysis.

Cold trapping , also known as cryofocusing, is another strategy used to concentrate volatile compounds. In this method, a stream of gas carrying the volatiles from the source is passed through a trap cooled to a very low temperature (e.g., with liquid nitrogen). The volatile compounds condense and are "trapped," while the non-condensable gas passes through. The trap is then rapidly heated to release the concentrated volatiles into an analytical instrument. This technique can be used in conjunction with other extraction methods to enhance sensitivity. rutgers.edu

These enrichment strategies are crucial for the study of chemical communication in insects, where the behaviorally active compounds, such as this compound, are present in nanogram or even picogram quantities. nih.gov

Table 2: Comparison of Volatile Compound Enrichment Strategies

TechniquePrincipleAdvantagesTypical AnalytesReference
Headspace Solid-Phase Microextraction (HS-SPME)Adsorption of headspace volatiles onto a coated fiber.Solvent-free, simple, good for small-molecule alcohols and terpenes.Alcohols, Esters, Terpenes whitman.edumdpi.comresearchgate.net
Stir Bar Sorptive Extraction (SBSE)Sorption of analytes onto a coated magnetic stir bar.High enrichment factor, effective for larger molecules like macro-molecular esters.Macrocyclic Lactones, Esters, Norisoprenoids mdpi.comresearchgate.netunirioja.es
Solvent Assisted Flavour Evaporation (SAFE)Distillation of volatiles under high vacuum at low temperatures.Good for studying active aroma components by GC-Olfactometry.Flavor and Aroma Compounds researchgate.netmdpi.com
Cold TrappingCondensation of volatiles at very low temperatures.Effective for concentrating highly volatile compounds.Low-boiling point compounds rutgers.edu

Table of Mentioned Compounds

Compound Name
18-Octacosanolide
20-Eicosanolide
This compound
24-Tetracosanolide
Abamectin
Acetone
Acetonitrile
Avermectins
Cynaropicrin
Dichloromethane
Doramectin
Ethyl Acetate
Grosheimin
Hexadecanoic acid
Ivermectin
Methanol
n-Pentane
Taraxasteryl acetate
β-Sitosterol

Biosynthetic Pathways and Precursors of 22 Docosanolide

Elucidation of Primary Biosynthetic Routes

The formation of 22-Docosanolide is hypothesized to follow a pathway common to many macrocyclic lactones, originating from long-chain fatty acids that undergo terminal hydroxylation followed by intramolecular esterification.

The most plausible precursor for this compound is 22-hydroxydocosanoic acid. This long-chain ω-hydroxy fatty acid contains the necessary chemical structure—a terminal hydroxyl group and a terminal carboxylic acid group—to form a cyclic ester (lactone) through an intramolecular dehydration reaction. The general pathway for the formation of lactones from hydroxy fatty acid precursors is well-established in various biological systems. For instance, shorter-chain γ- and δ-lactones are known to be synthesized from suitable hydroxy fatty acid precursors. This principle is believed to extend to macrocyclic lactones, where the linear hydroxy fatty acid is of a corresponding chain length.

The biosynthesis of the precursor, 22-hydroxydocosanoic acid, likely begins with docosanoic acid, a common 22-carbon saturated fatty acid. This fatty acid can undergo terminal (ω-) hydroxylation, a reaction catalyzed by specific enzymes to introduce a hydroxyl group at the final carbon atom of the alkyl chain.

While direct evidence for the involvement of the acetogenin (B2873293) pathway in the biogenesis of this compound is not explicitly detailed in the scientific literature, this pathway is fundamental to the formation of the fatty acid precursors themselves. The acetogenin pathway, also known as the fatty acid synthase (FAS) pathway, is responsible for building the carbon chains of fatty acids from acetyl-CoA and malonyl-CoA units. Therefore, the carbon skeleton of docosanoic acid, the ultimate precursor to this compound, is assembled via this pathway. The subsequent modifications, namely hydroxylation and cyclization, lead to the final macrocyclic lactone structure.

Enzymatic Machinery Involved in this compound Formation

The conversion of a linear precursor into a cyclic lactone is an enzymatically mediated process. Specific classes of enzymes are responsible for both the creation of the hydroxy fatty acid precursor and the final cyclization step.

The final and crucial step in the biosynthesis of this compound is the intramolecular cyclization of 22-hydroxydocosanoic acid. This reaction is catalyzed by enzymes that facilitate the formation of an ester bond between the terminal hydroxyl and carboxyl groups. In many biosynthetic pathways for macrocyclic natural products, this cyclization is often carried out by thioesterase domains of polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS). These enzymes activate the carboxylic acid as a thioester, making it more reactive towards nucleophilic attack by the terminal hydroxyl group to form the macrocyclic lactone. While the specific cyclization enzyme for this compound has not been characterized, it is likely a type of hydrolase or esterase that can accommodate a long-chain substrate.

Comparative Biosynthesis of Homologous Macrocyclic Lactones in Natural Systems

The study of other macrocyclic lactones provides valuable insights into the probable biosynthesis of this compound. For example, the biosynthesis of macrolide antibiotics like erythromycin (B1671065) involves large, modular polyketide synthases that assemble the polyketide chain and often terminate with a thioesterase domain that catalyzes the macrolactonization.

In the context of simpler macrocyclic lactones, various microorganisms are known to produce them from fatty acid precursors. For example, some yeasts and fungi can convert fatty acids into lactones through pathways involving hydroxylation and subsequent cyclization. These processes often involve cytochrome P450 monooxygenases for the hydroxylation step. The resulting hydroxy fatty acids are then cyclized, although the specific enzymes for large macrocycles like this compound are not as well-studied as those for smaller lactones.

The table below summarizes the key precursors and enzyme classes generally involved in the biosynthesis of macrocyclic lactones, which can be extrapolated to this compound.

Biosynthetic Step Precursor/Substrate Intermediate Product General Enzyme Class Involved
Fatty Acid SynthesisAcetyl-CoA, Malonyl-CoADocosanoic AcidFatty Acid Synthase (FAS)
Terminal HydroxylationDocosanoic Acid22-Hydroxydocosanoic AcidCytochrome P450 Monooxygenase, Dioxygenase
Intramolecular Cyclization22-Hydroxydocosanoic AcidThis compoundThioesterase, Lipase, Esterase

Chemical Synthesis and Derivatization of 22 Docosanolide

Total Synthetic Strategies for 22-Docosanolide

The construction of the 22-membered ring of this compound necessitates sophisticated synthetic approaches to overcome the inherent challenges of forming large, strained ring systems. These challenges include competing intermolecular reactions and the entropic unfavorability of bringing two ends of a long linear precursor together.

Ring Enlargement Approaches from Smaller Lactone Precursors

One conceptual approach to the synthesis of this compound involves the expansion of a smaller, more readily available lactone precursor, such as a C16 lactone. While specific examples for this compound are not extensively detailed in the literature, this strategy is a known method for macrolactone synthesis. Such a transformation could, in principle, be achieved through a series of reactions that insert additional carbon atoms into the ring of the smaller lactone.

Key Synthetic Transformations

The synthesis of the linear precursor to this compound and its subsequent cyclization rely on a toolkit of powerful organic reactions. Key transformations that would be instrumental in such a synthesis include:

Transesterification: This reaction is crucial for the formation of the ester linkage within the lactone ring.

Oxidation: Selective oxidation reactions are often employed to introduce the necessary carbonyl and hydroxyl functionalities in the precursor molecule.

Wittig Olefination: This classic carbon-carbon bond-forming reaction is invaluable for constructing the carbon skeleton of the linear precursor with control over double bond geometry.

Ring-Closing Metathesis (RCM): A revolutionary tool in the synthesis of macrocycles, RCM utilizes ruthenium or molybdenum catalysts to form a new double bond, thereby closing the ring. nih.govnih.govwikipedia.org This method is particularly effective for the formation of large rings and is tolerant of a wide variety of functional groups. wikipedia.org

Macrolactonization Methodologies

The final and often most challenging step in the synthesis of this compound is the macrolactonization of the corresponding ω-hydroxy acid. Several named reactions have been developed to facilitate this transformation, with the Corey-Nicolaou macrolactonization being a prominent example.

The Corey-Nicolaou macrolactonization employs 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to activate the carboxylic acid of the hydroxy acid precursor. This activation facilitates an intramolecular nucleophilic attack by the terminal hydroxyl group, leading to the formation of the macrolactone under mild conditions. This method is particularly advantageous for the synthesis of large lactones where other methods might fail due to the high dilution conditions typically required to favor intramolecular cyclization over intermolecular polymerization.

Macrolactonization MethodReagentsKey Features
Corey-Nicolaou 2,2'-dipyridyl disulfide, triphenylphosphineMild reaction conditions, effective for large rings.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAPForms a mixed anhydride (B1165640) to activate the carboxylic acid.
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride (MNBA)Another effective method for forming large-ring lactones.

Synthetic Routes to Stereoisomers and Analogs of this compound

The synthesis of stereoisomers of this compound would require the use of stereocontrolled reactions to establish the desired stereochemistry in the linear precursor. Chiral catalysts or auxiliaries could be employed to direct the formation of specific stereocenters.

The synthesis of analogs of this compound, where the structure is systematically modified, allows for the exploration of structure-activity relationships. For instance, analogs with different ring sizes, or with additional functional groups, could be prepared by modifying the synthetic route to the linear precursor. The modular nature of many synthetic strategies for macrolactones facilitates the creation of such analogs.

Polymerization Studies of this compound Monomers for Material Applications

Long-chain aliphatic polyesters, derived from the ring-opening polymerization (ROP) of macrolactones, are a class of materials with properties that can mimic those of polyethylene. dcu.ie The polymerization of this compound would lead to a polyester (B1180765) with long methylene (B1212753) sequences, potentially offering unique thermal and mechanical properties.

The ROP of macrolactones can be initiated by various catalysts, including metal-based catalysts and enzymes. researchgate.nettue.nl The choice of catalyst can influence the molecular weight and architecture of the resulting polymer. tue.nl While specific studies on the polymerization of this compound are not prevalent, research on similar long-chain macrolactones suggests that it could be a viable monomer for the creation of novel biodegradable and biocompatible polymers with potential applications in packaging and biomedical devices. nih.gov The resulting polyesters are often crystalline and hydrophobic. researchgate.net

Ecological and Inter Organismal Roles of 22 Docosanolide

Function as Chemical Signals in Insect Communication (Semiochemicals)

22-Docosanolide is a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. In the realm of insect communication, it is particularly important in conveying information related to social structure, individual identity, and territorial boundaries.

In eusocial bee colonies, which are characterized by a reproductive division of labor, the queen's chemical signals are paramount for maintaining colony cohesion and regulating the reproductive activities of workers. annualreviews.org this compound is a key component of the queen pheromone blend in certain species of primitively eusocial bees, such as those in the family Halictidae (sweat bees). mdpi.comnih.gov

Research on primitively eusocial sweat bees, like Lasioglossum malachurum, has shown that macrocyclic lactones, including this compound, act as a queen signal that can influence worker physiology. researchgate.net These compounds, present in higher quantities on the queen's cuticle compared to workers, are believed to play a role in suppressing the ovarian activation of worker bees. nih.govresearchgate.net This chemical suppression of worker reproduction is a cornerstone of the reproductive division of labor in these colonies. While cuticular hydrocarbons (CHCs) have been identified as queen signals in many highly eusocial insects, in some primitively eusocial bees, macrocyclic lactones appear to be the primary compounds responsible for this regulatory function. mdpi.comresearchgate.net The presence of a fertile queen, signified by her unique chemical profile rich in these lactones, can inhibit the development of ovaries in her nestmates. kuleuven.be

The chemical profiles of different castes within a eusocial bee colony are often distinct, and this compound contributes to these differences. In several species of halictid bees, breeding queens have significantly higher relative amounts of macrocyclic lactones, including this compound, on their cuticles compared to workers. mdpi.comnih.gov This quantitative difference is a reliable indicator of caste and reproductive status. mdpi.comnih.gov

Studies on the facultative eusocial sweat bee Halictus rubicundus have revealed that the chemical distinction between queens and workers is largely due to the relative amounts of specific n-alkanes, n-alkenes, and saturated macrocyclic lactones like 20-eicosanolide and this compound. nih.gov These findings suggest that a higher abundance of these lactones is a conserved trait of queens in this taxon and likely functions as a queen-specific signal. nih.gov The chemical dissimilarity between castes, particularly in the levels of macrocyclic lactones, is more pronounced in obligate eusocial species compared to facultative ones, highlighting the evolutionary significance of these compounds in the establishment and maintenance of social structures. researchgate.net

Table 1: Caste-Specific Abundance of this compound in Selected Bee Species

Species Caste Relative Abundance of this compound Source
Lasioglossum pauxillum Queen Significantly higher than workers mdpi.com
Lasioglossum pauxillum Worker Lower than queens mdpi.com
Halictus rubicundus Queen Higher than workers nih.gov
Halictus rubicundus Worker Lower than queens nih.gov

The relatively low volatility of macrocyclic lactones like this compound makes them ideal for long-lasting chemical marks. rutgers.edu Female bees of several genera, including Halictus and Lasioglossum, produce these compounds in their Dufour's gland. rutgers.edu This secretion is used to line the interior of brood cells and nest entrances. mdpi.com This lining serves a dual function: it creates a hydrophobic and antimicrobial barrier, and it also acts as a chemical marker for the nest and surrounding territory. mdpi.comrutgers.edu This marking helps the bees to orient themselves and to recognize their own nests. researchgate.netrutgers.edu

Queen Pheromones and Signals in Eusocial Bee Colonies

Structural and Material Roles in Biological Systems

In addition to its role in chemical communication, this compound and related macrocyclic lactones have important structural functions. The primary products of the Dufour's gland in certain solitary bees are ω-hydroxy acids, which can be polymerized to form a polyester (B1180765) material. rutgers.eduwgtn.ac.nz This polyester is used to create a protective, hydrophobic lining for their brood cells. rutgers.eduwgtn.ac.nz This lining is crucial for protecting the developing larvae from moisture and pathogens like fungi and bacteria. mdpi.comrutgers.edu While the monomeric form, this compound, acts as a chemical signal, its polymerized form contributes directly to the physical integrity and protection of the nest. wgtn.ac.nz

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C22H42O2
20-Eicosanolide C20H38O2
(Z)-7-nonacosene C29H56
Tricosane C23H48
Pentacosane C25H52
Nonacosane C29H60
(Z)-11-pentacosene C25H48
(Z)-11-heptacosene C27H52
(Z)-11-nonacosene C29H56
(Z)-9-nonacosene C29H56
(Z)-10-hentriacontene C31H60
(Z)-9-hentriacontene C31H60
(Z)-docos-11-en-22-olide C22H40O2
(Z)-tetracos-11-en-24-olide C24H44O2
18-octacosanolide C28H54O2
24-tetracosanolide C24H46O2
20-eicosenolide C20H36O2

Contribution to Nest Material Polymers (e.g., in Hylaeus bees)

The investigation into the chemical composition of nest materials for solitary bees has explored the role of macrocyclic lactones, such as this compound, as potential building blocks for natural polymers. In several species of solitary bees, particularly those in the genus Colletes, polyester nest materials are known to be derived from macrocyclic lactone monomers produced in the female's Dufour's gland. wgtn.ac.nz This led to the hypothesis that similar lactones, including this compound, found in the Dufour's gland of some Australasian Hylaeus bee species, could serve as the primary monomers for their nest polymers. wgtn.ac.nzwgtn.ac.nz

Research efforts were undertaken to synthesize this compound and its related compounds to study their polymerization potential. wgtn.ac.nz Scientists successfully developed a synthetic route to produce this compound and subsequently polymerized it to yield poly(this compound). wgtn.ac.nzwgtn.ac.nz This demonstrated that the monomer can indeed form a stable polymer. However, subsequent analysis of authentic nest materials from the solitary bees Hylaeus nubilosus and Hylaeus relegatus yielded unexpected results. Infrared spectroscopy suggested that their nests were not composed of a polyester material as hypothesized, but rather contained a proteinaceous, silk-like component. wgtn.ac.nz

While this compound's direct role as a primary nest polymer in these specific Hylaeus species was not supported by this evidence, its capability to form biopolymers remains of scientific interest. The laboratory synthesis and polymerization of this compound confirm its potential as a monomer for creating polyester materials.

Table 1: Properties of Synthesized Poly(this compound)

This table summarizes the physical properties of the polymer created in a laboratory setting from the this compound monomer.

Property Value Source
Monomer This compound wgtn.ac.nz
Resulting Polymer Poly(this compound) wgtn.ac.nz
Melting Point (°C) 78-84 wgtn.ac.nz

| Number Average Molecular Weight (Mn) | 7.6 kDa | wgtn.ac.nz |

Hydrophobic Wall Lining Components in Insect Architectures

The Dufour's gland, an exocrine gland in female bees, is a rich source of diverse natural products, including a variety of macrocyclic lactones. researchgate.netoup.com In many ground-nesting bee species, the secretions from this gland play a crucial role in the construction and protection of their brood cells. researchgate.netannualreviews.orgresearchgate.net These secretions are used to create a hydrophobic, polyester-like lining on the inner walls of the brood chambers. annualreviews.orgrutgers.edu

This protective layer is vital for larval development, as it shields the brood from moisture, fungi, and other microorganisms. wgtn.ac.nzannualreviews.org The primary chemical precursors for this lining are straight-chain ω-hydroxy acids. rutgers.edu These molecules can undergo two different transformations: they can be internally cyclized to produce various macrocyclic lactones, including this compound, or they can be polymerized to form the protective, water-repellent cell lining. researchgate.netrutgers.edu Therefore, this compound is a key component of the glandular secretion that is ultimately used to construct this durable, hydrophobic barrier in the nests of numerous bee species. rutgers.eduresearchgate.net This dual function highlights the efficiency of the biosynthetic pathways within these insects. rutgers.edu

Table 2: Bee Genera Utilizing Lactone-Containing Secretions for Hydrophobic Nest Linings

This table lists bee genera where Dufour's gland secretions, often containing this compound and other macrocyclic lactones, are used to line brood cells.

Genus Family Confirmed Use of Secretion for Cell Lining Source
Colletes Colletidae Yes researchgate.netrutgers.edu
Hylaeus Colletidae Yes (Gland contains lactones, though nest polymer is silk-like) wgtn.ac.nzoup.com
Andrena Andrenidae Yes researchgate.net
Halictus Halictidae Yes rutgers.edu
Lasioglossum Halictidae Yes researchgate.netrutgers.edu
Evylaeus Halictidae Yes rutgers.edu
Nomia Halictidae Yes researchgate.net
Augochlora Halictidae Yes researchgate.net

Advanced Analytical Techniques for Characterization and Quantification of 22 Docosanolide

Chromatographic Separation Methods for Complex Mixtures

Chromatographic techniques are essential for isolating 22-docosanolide from intricate matrices, such as glandular secretions of bees or pyrolyzates of organic matter. rutgers.educore.ac.uk Gas chromatography is a particularly effective method for the separation of volatile compounds like macrocyclic lactones. rutgers.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the detection and identification of this compound. rutgers.edu In this hyphenated technique, the gas chromatograph separates the volatile components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. utexas.edu As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nih.gov

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by interpreting its fragmentation pattern. rutgers.eduutexas.edu Studies on the Dufour's gland secretions of various bee species have successfully utilized GC-MS to identify this compound as a significant component. rutgers.eduresearchgate.net For instance, in the analysis of secretions from Evylaeus malachurum bees, this compound was identified as one of the two dominating macrocyclic lactones. rutgers.edu Similarly, it has been identified in the secretions of Nomia bees and as a key compound in the nesting materials of solitary bees like Hylaeus relegatus and Hylaeus nubilosus. researchgate.netwgtn.ac.nz The analysis of pyrolyzates from suberan has also revealed the presence of this compound, identified through its characteristic mass spectrum. core.ac.uk

A selected ion monitoring (SIM) mode in GC-MS can be employed for enhanced sensitivity in detecting docosanol, a related 22-carbon compound, by focusing on specific ion fragments. nih.gov This approach minimizes background noise and improves the limit of detection. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

For the accurate quantification of this compound, gas chromatography-flame ionization detection (GC-FID) is a widely used and reliable method. pnas.org After separation on the GC column, the eluted compounds are burned in a hydrogen-air flame. The combustion process produces ions, generating an electrical current that is proportional to the amount of the compound being burned. This response is then measured by the detector. chula.ac.th

GC-FID is valued for its high sensitivity, wide linear range, and robustness, making it suitable for quantifying components in a complex mixture. chula.ac.thresearchgate.net In studies of bee chemical communication, GC-FID has been used to quantify the relative amounts of various compounds, including macrocyclic lactones like this compound, in glandular secretions. pnas.org This quantitative data is crucial for understanding the chemical ecology and social behaviors of these insects. For example, research on Lasioglossum pauxillum bees showed that breeding queens have a significantly higher relative amount of this compound compared to workers, a finding enabled by quantitative GC analysis. mdpi.com The method's cost-effectiveness and simplicity also make it a valuable tool for routine analysis. chula.ac.th

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. wgtn.ac.nz When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its chemical bonds. An IR spectrum is a plot of this absorbance versus frequency.

For this compound, the most characteristic feature in its IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional group within the lactone ring. This peak typically appears in the region of 1735-1750 cm⁻¹. The spectrum would also show C-H stretching vibrations for the long aliphatic chain. While IR spectroscopy was used in the broader investigation of bee nest materials, it helped to initially suggest the presence of a polyester-like material, which was later confirmed through more specific analyses to involve macrocyclic lactones like this compound. wgtn.ac.nz

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. wgtn.ac.nz It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR and ¹³C NMR are utilized for the structural elucidation of this compound. wgtn.ac.nz

In the ¹H NMR spectrum of this compound, specific signals (chemical shifts) correspond to the different types of protons in the molecule. For instance, the protons on the carbon adjacent to the ester oxygen (α-protons) would appear at a distinct chemical shift. The ¹³C NMR spectrum provides information about the carbon skeleton, with each unique carbon atom giving rise to a separate signal. The chemical shift of the carbonyl carbon in the lactone ring is a key diagnostic peak. Detailed NMR data from synthetic this compound serves as a reference for confirming its presence in natural extracts. wgtn.ac.nz

Table 1: Representative NMR Data for this compound (Note: Specific chemical shifts can vary slightly based on the solvent and experimental conditions.)

Spectrum Key Signals and Interpretations
¹H NMR Signals corresponding to the -CH₂- group adjacent to the ester oxygen. A complex multiplet for the numerous methylene (B1212753) (-CH₂-) groups in the long aliphatic chain. Signals for the terminal methyl (-CH₃) group.
¹³C NMR A signal for the carbonyl carbon (C=O) of the ester. A signal for the carbon atom bonded to the ester oxygen (-CH₂-O-). Multiple signals in the aliphatic region corresponding to the different methylene carbons. A signal for the terminal methyl carbon.

Mass Spectrometry Fragmentation Patterns for Molecular Structure Confirmation

Mass spectrometry (MS) not only aids in the identification of this compound but also provides crucial information for confirming its molecular structure through the analysis of its fragmentation pattern. rutgers.educore.ac.uk When the this compound molecule is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments in a predictable manner. The pattern of these fragments is unique to the molecule's structure.

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. core.ac.uk In the analysis of pyrolyzates of suberan, a compound identified as docosanolide exhibited a clear molecular ion peak at m/z 338. core.ac.uk A characteristic fragment resulting from the loss of a water molecule (M-18) is also often observed. core.ac.uk The fragmentation pattern helps to distinguish it from other compounds with similar retention times, such as unsaturated fatty acids. core.ac.uk The absence of certain dominant peaks, like m/z 73 which is characteristic of fatty acids, further supports the identification of the lactone structure. core.ac.uk The analysis of these fragmentation patterns is a key step in the positive identification of this compound in complex samples. researchgate.netresearchgate.net

Electrophysiological Bioassays for Sensory Perception Analysis

The sensory perception of chemical signals is fundamental to understanding their biological relevance. In the context of this compound, a macrocyclic lactone identified as a significant compound in the chemical profiles of certain social insects, electrophysiological bioassays provide direct evidence of its detection by the olfactory system. mdpi.comannualreviews.org These techniques are crucial for determining whether a compound is not only present but also perceived by an organism, offering insights into its potential role as a semiochemical.

Electroantennography (EAG) Studies in Insect Models

Electroantennography (EAG) is a technique used to measure the average electrical response of the olfactory sensory neurons on an insect's antenna to a given odorant. Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a particularly powerful application of this method, as it allows for the simultaneous identification of compounds from a complex mixture (like a cuticle extract) and the recording of the antenna's response to each separated compound as it elutes from the gas chromatograph.

In studies on primitively eusocial halictid bees, such as Lasioglossum pauxillum and the closely related Lasioglossum malachurum, GC-EAD has been employed to investigate the perception of compounds found on the queen's cuticle. mdpi.comresearchgate.net Research demonstrated that cuticle surface extracts from L. pauxillum queens contained compounds that were electrophysiologically active, eliciting measurable responses from the antennae of their nestmates. researchgate.net Among the various compounds identified, the macrocyclic lactone this compound was found to be an EAD-active compound, confirming that it is detected by the olfactory system in these insect models. mdpi.com

The use of GC-EAD provides definitive evidence that receptors on the bee's antenna are tuned to detect this compound, establishing it as a behaviorally relevant olfactory signal. mdpi.com These findings are significant as they move beyond simple chemical identification to confirm the sensory perception of the compound.

Caste-Specific Olfactory Receptor Responses to this compound

A key finding in the study of social insect communication is that the perception of chemical signals can differ between castes, such as queens and workers. mdpi.com This differential perception is thought to be a critical mechanism for maintaining social harmony and the reproductive division of labor. researchgate.net

Electrophysiological analyses in halictid bees have revealed a remarkable caste-specific response to this compound. mdpi.com In a pivotal study using GC-EAD with antennae from both queens and workers of Lasioglossum pauxillum, this compound elicited a distinct electrophysiological response in the antennae of workers. mdpi.com Conversely, the antennae of queens showed no such response to this specific compound. mdpi.com This demonstrates a clear qualitative difference in olfactory perception between the two castes.

This sensory specialization is particularly intriguing given that chemical analysis shows breeding queens have significantly higher relative amounts of this compound on their cuticles compared to workers. mdpi.com The inability of queens to perceive a signal they themselves produce in large quantities is hypothesized to be a mechanism to prevent reproductive self-inhibition. mdpi.comresearchgate.net For workers, the ability to detect this compound is a component of queen recognition, as macrocyclic lactones, in general, have been shown to function as queen recognition signals in these species. mdpi.comresearchgate.net The caste-specific nature of this olfactory response underscores the sophisticated evolution of chemical communication systems in social insects, where the perception of a signal is as important as its production.

Interactive Data Table: Caste-Specific EAG Response to this compound in Lasioglossum Bees

SpeciesCasteEAG Response to this compoundSource
Lasioglossum pauxillumWorkerActive mdpi.com
Lasioglossum pauxillumQueenInactive mdpi.com

Future Research Directions and Unexplored Avenues for 22 Docosanolide

Deeper Mechanistic Studies of Biosynthetic Pathways in Diverse Organisms

The biosynthesis of 22-Docosanolide has been identified in a range of organisms, including insects, plants, and fungi, suggesting convergent evolution of its production. pageplace.derutgers.edumdpi.com However, the precise enzymatic pathways and genetic underpinnings are not fully elucidated.

In halictid bees, this compound is a major component of the Dufour's gland secretion. rutgers.edumdpi.com The primary biosynthetic route is believed to involve the internal cyclization of ω-hydroxy acids. rutgers.edu Future research should focus on identifying and characterizing the specific enzymes, such as fatty acid synthases, hydroxylases, and lactone synthases/cyclases, responsible for this transformation. Genomic and transcriptomic analyses of the Dufour's gland could reveal the genes encoding these enzymes.

The compound has also been identified as the main phytochemical in the roots of the plant Ammi visnaga. mdpi.com The biosynthetic pathway in plants is likely distinct from that in insects. Investigations could explore potential precursor molecules within plant fatty acid metabolism and the influence of ecological and genetic factors on the regulation of these biosynthetic pathways. mdpi.com Furthermore, its presence in fungi suggests another distinct pathway that differs from the well-known polyketide macrolide synthesis routes. pageplace.de Comparative studies across these kingdoms could reveal novel enzymatic mechanisms for macrocycle formation.

Organisms Where this compound Has Been Identified

Kingdom Phylum/Division Class/Order Family Genus Organism Type
Animalia Arthropoda Hymenoptera Halictidae Lasioglossum, Evylaeus, Nomia Insect (Bee)
Plantae Tracheophyta Apiales Apiaceae Ammi Plant

Advanced Structural Characterization of Natural and Synthetic Analogs

Several natural analogs of this compound often co-occur in the same biological source. In bees, for instance, a homologous series of macrocyclic lactones, including 18-octadecanolide, 20-eicosanolide, and 24-tetracosanolide, are found alongside this compound. rutgers.edumdpi.comresearchgate.netresearchgate.netresearchgate.net Advanced structural characterization using techniques like 2D-NMR spectroscopy and X-ray crystallography could provide detailed insights into their conformational properties, which are crucial for understanding their biological activity.

Furthermore, synthetic chemistry offers the potential to create a wide array of structural analogs. wgtn.ac.nz A notable synthetic analog is (16E)-22-docos-16-enolide, an unsaturated precursor. wgtn.ac.nz The synthesis and characterization of novel analogs with variations in ring size, stereochemistry, and functional groups would be invaluable. These analogs could be used as chemical probes to study structure-activity relationships, particularly in receptor-binding assays, and could lead to the discovery of compounds with enhanced or novel biological properties. rsc.orgrsc.org

Known Analogs of this compound

Compound Name Type Source/Method
18-Octadecanolide Natural Dufour's gland of Halictid bees mdpi.comresearchgate.net
20-Eicosanolide Natural Dufour's gland of Halictid bees rutgers.edumdpi.com
24-Tetracosanolide Natural Dufour's gland of Halictid bees mdpi.comresearchgate.net
26-Hexacosanolide Natural Dufour's gland of Nomia bees researchgate.net

Chemoecological Investigations of Receptor-Ligand Interactions and Signal Transduction

In social insects, this compound acts as a chemical signal or pheromone that communicates queen fertility and regulates the reproductive division of labor. annualreviews.org In the primitively eusocial halictid bee Lasioglossum pauxillum, it is a key component of the queen recognition signal. mdpi.com Bioassays have shown that queen-specific amounts of macrocyclic lactones elicit subordinate behavior in worker bees. mdpi.com

A critical area for future research is the identification of the specific olfactory receptors (ORs) that bind to this compound. Insects detect chemical signals via sensilla on their antennae, which house sensory neurons expressing these receptors. nih.gov Electrophysiological studies, such as coupled gas chromatography-electroantennographic detection (GC-EAD), have shown caste-specific perception. For example, in L. pauxillum, workers' antennae are electrophysiologically active in response to this compound, while queens' antennae are not. mdpi.com This suggests a mechanism to prevent reproductive self-inhibition in queens. mdpi.com Future studies using techniques like heterologous expression of ORs in cell lines or Xenopus oocytes, followed by ligand-binding assays, could pinpoint the specific receptors involved. Understanding the subsequent signal transduction cascade, from receptor activation to a behavioral response, is the next logical step. nih.gov

Development of Novel and Sustainable Synthetic Methodologies for Macrocyclic Lactones

The synthesis of macrocyclic lactones like this compound is a significant challenge in organic chemistry. rsc.orgoup.com Developing efficient and sustainable synthetic routes is crucial for producing these compounds in sufficient quantities for research and potential applications.

Several synthetic strategies have been reported. One approach involves a ring-enlargement strategy starting from a smaller, commercially available C16 lactone, utilizing steps like transesterification, oxidation, Wittig olefination, and a ring-closing metathesis (RCM) with a Grubbs-II catalyst. wgtn.ac.nz Another established method is the lactonization of long-chain hydroxy acids. oup.com

Future research should focus on creating more sustainable and eco-friendly methods. This includes the use of renewable starting materials, such as those derived from olive oil, which can be converted into various macrocyclic lactones. acs.orgnih.gov Biocatalytic methods, employing enzymes like lipases for lactonization, also represent a green alternative to traditional chemical catalysts. nih.gov The development of novel catalysts and reaction conditions that improve yields, reduce waste, and operate under milder conditions remains a key objective. mdpi.com

Exploration of this compound's Role in Inter-Kingdom Chemical Interactions beyond Currently Identified Organisms

The functions of this compound likely extend beyond intra-species communication. In bees, the Dufour's gland secretions, rich in macrocyclic lactones, are used to line brood cells, creating a hydrophobic and antimicrobial barrier that protects larvae from fungi and other microorganisms. mdpi.com This represents a clear case of an inter-kingdom interaction (animal-fungus/microbe). Future studies could investigate the specific spectrum of microbial growth inhibited by this compound and its analogs.

The discovery of this compound in the plant Ammi visnaga, which has known antibacterial and antifungal properties, further points to a role in inter-kingdom defense. mdpi.comresearchgate.net Research is needed to confirm whether this compound is directly responsible for these antimicrobial effects and to understand its mechanism of action against pathogens. mdpi.com This could involve investigating its ability to disrupt microbial membranes or inhibit essential enzymes, similar to how its linear alcohol counterpart, docosanol, inhibits viral fusion with host cells. nih.govdrugbank.compatsnap.com Exploring whether plants release this compound in response to specific pathogenic threats could also provide insights into plant defense mechanisms.

Q & A

Q. Q1. What are the established synthetic pathways for 22-Docosanolide, and how do reaction conditions (e.g., solvent polarity, temperature) influence yield and stereochemical outcomes?

Answer: Synthesis of this compound typically involves lactonization of hydroxy fatty acid precursors. Key methodologies include:

  • Enzymatic catalysis (e.g., lipase-mediated cyclization) for enantioselective synthesis .
  • Chemical methods using acid catalysts (e.g., p-toluenesulfonic acid) under reflux conditions. Yield optimization requires systematic variation of solvents (polar vs. nonpolar) and temperature gradients (60–120°C). Experimental logs should document purity checks via HPLC or GC-MS .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound’s structure, and how should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Answer:

  • Primary techniques : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for functional group analysis; IR for lactone ring confirmation.
  • Advanced validation : X-ray crystallography for absolute configuration, or comparative analysis with known analogs in databases like PubChem. Contradictions between NMR and crystallography may arise from dynamic molecular conformations; use temperature-dependent NMR or DFT computational modeling to reconcile discrepancies .

Q. Q3. What in vitro assays are suitable for assessing this compound’s biological activity, and how should controls mitigate false positives (e.g., solvent interference)?

Answer:

  • Assay selection : Cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), or antimicrobial (microdilution broth assays).
  • Controls : Include solvent-only controls (e.g., DMSO at ≤0.1% v/v) and reference compounds (e.g., indomethacin for COX-2). Normalize data to baseline activity and report p-values with confidence intervals .

Advanced Research Questions

Q. Q4. How can researchers optimize this compound’s bioavailability in pharmacological studies, given its low aqueous solubility?

Answer:

  • Formulation strategies : Nanoemulsions, liposomal encapsulation, or cyclodextrin complexes. Conduct phase-solubility studies to identify optimal carriers.
  • In silico modeling : Use tools like SwissADME to predict logP and solubility profiles. Validate with in vivo pharmacokinetics (e.g., Cmax_{\text{max}} and AUC measurements in rodent models) .

Q. Q5. How should contradictory data on this compound’s mechanism of action (e.g., conflicting kinase inhibition vs. receptor antagonism) be analyzed?

Answer:

  • Hypothesis testing : Design orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays).
  • Statistical rigor : Apply Bayesian analysis to weigh evidence from conflicting studies. Consider confounding variables (e.g., cell line heterogeneity, batch-to-batch compound variability) .

Q. Q6. What experimental frameworks ensure reproducibility in this compound research, particularly in multi-lab collaborations?

Answer:

  • Standardized protocols : Pre-register methods on platforms like Protocols.io . Include step-by-step reagent preparation (e.g., exact molarity of catalysts).
  • Data sharing : Deposit raw spectra, chromatograms, and dose-response curves in repositories like Zenodo with DOIs .

Methodological Guidelines

Q. Table 1: Key Parameters for this compound Synthesis

ParameterOptimal RangeAnalytical Validation Method
Reaction Temperature80–100°CIn-line FTIR monitoring
Catalyst Loading5–10 mol%Titration (post-reaction)
Solvent Polarityε = 20–30 (e.g., THF)Hildebrand solubility analysis

Q. Table 2: Common Pitfalls in Biological Assays

PitfallMitigation StrategyReference
Solvent cytotoxicityUse biocompatible solvents (e.g., PEG-400)
Batch variabilitySource compounds from certified suppliers
Poor dose-response curvesPre-test solubility in assay media

Critical Analysis of Evidence

  • Data contradictions : Resolve via meta-analysis of primary studies, prioritizing those with transparent methodologies (e.g., full experimental details in supplementary files) .
  • Novelty assessment : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.